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2-[(4-Carboxybutanoyl)amino]benzoic acid Documentation Hub

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  • Product: 2-[(4-Carboxybutanoyl)amino]benzoic acid
  • CAS: 78648-36-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reaction of Anthranilic Acid and Glutaric Anhydride: Synthesis, Mechanisms, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical reaction between anthranilic acid and glutaric anhydride, detailing the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between anthranilic acid and glutaric anhydride, detailing the synthesis of the resulting N-acyl anthranilic acid derivative, its subsequent cyclization to form key heterocyclic scaffolds, and the significant applications of these products in the field of drug development. As Senior Application Scientists, our goal is to present not just a protocol, but a self-validating system of scientific inquiry, grounded in mechanistic understanding and practical, field-proven insights.

Introduction: The Significance of Anthranilic Acid Derivatives in Medicinal Chemistry

Anthranilic acid, a simple ortho-amino benzoic acid, serves as a versatile and economically viable starting material for the synthesis of a multitude of benzofused heterocycles.[1] Its derivatives are recognized as "privileged pharmacophores" in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1]

The reaction of anthranilic acid with anhydrides or acyl chlorides is a fundamental transformation that paves the way for the construction of more complex molecular architectures, most notably quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications, including their use as anticancer, anti-inflammatory, and anticonvulsant agents.[3][4]

This guide focuses on the reaction of anthranilic acid with glutaric anhydride, a dicarboxylic acid anhydride. This reaction yields N-(o-carboxyphenyl)glutaramic acid, a key intermediate that can be further manipulated to generate valuable heterocyclic systems for drug development programs.

The Core Reaction: N-Acylation of Anthranilic Acid with Glutaric Anhydride

The fundamental reaction is the nucleophilic acyl substitution of the amino group of anthranilic acid onto one of the carbonyl carbons of glutaric anhydride.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid on one of the electrophilic carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate lead to the formation of the amide bond, yielding N-(o-carboxyphenyl)glutaramic acid.

Caption: Reaction of Anthranilic Acid with Glutaric Anhydride.

Experimental Protocol: Synthesis of N-(o-carboxyphenyl)glutaramic acid

The following is a general procedure for the synthesis of N-(o-carboxyphenyl)glutaramic acid, based on established methods for the N-acylation of anthranilic acid with cyclic anhydrides.[5]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles
Anthranilic AcidC₇H₇NO₂137.1413.71 g0.1
Glutaric AnhydrideC₅H₆O₃114.1011.41 g0.1
Glacial Acetic AcidCH₃COOH60.05100 mL-
Deionized WaterH₂O18.02As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.71 g (0.1 mol) of anthranilic acid in 100 mL of glacial acetic acid.

  • Addition of Anhydride: To the stirred solution, add 11.41 g (0.1 mol) of glutaric anhydride in one portion.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to 500 mL of ice-cold deionized water with vigorous stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude N-(o-carboxyphenyl)glutaramic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Characterization of the Product: Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of N-(o-carboxyphenyl)glutaramic acid is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
N-H stretch (amide)3400-3200Medium
C=O stretch (carboxylic acid)1720-1700Strong
C=O stretch (amide I band)1680-1630Strong
N-H bend (amide II band)1570-1515Medium
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide valuable information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

ProtonChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0 - 8.2Multiplet4H
N-H (amide)9.0 - 11.0Broad singlet1H
COOH (carboxylic acid)10.0 - 13.0Broad singlet2H
-CH₂- (glutaric chain)1.8 - 2.5Multiplet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts are:

CarbonChemical Shift (ppm)
C=O (carboxylic acid)170 - 185
C=O (amide)165 - 175
Aromatic carbons110 - 145
-CH₂- (glutaric chain)20 - 40
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For N-(o-carboxyphenyl)glutaramic acid (C₁₂H₁₃NO₅), the expected molecular weight is 251.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 251, along with characteristic fragmentation patterns.

Subsequent Transformations: Gateway to Heterocyclic Scaffolds

N-(o-carboxyphenyl)glutaramic acid is a valuable intermediate that can be readily cyclized to form benzoxazinones, which in turn are precursors to quinazolinones.

Synthesis of 2-(3-carboxypropyl)-4H-3,1-benzoxazin-4-one

Heating N-(o-carboxyphenyl)glutaramic acid in the presence of a dehydrating agent, such as acetic anhydride, will induce intramolecular cyclization to form the corresponding benzoxazinone.[6]

Caption: Cyclization to Benzoxazinone.

Synthesis of Quinazolinone Derivatives

The benzoxazinone intermediate can be reacted with various primary amines or ammonia to yield a diverse library of 2,3-disubstituted quinazolin-4-ones. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[7]

Caption: Synthesis of Quinazolinone.

Applications in Drug Development

The synthetic pathway originating from the reaction of anthranilic acid and glutaric anhydride provides access to a rich chemical space of pharmacologically relevant molecules.

  • Anti-inflammatory Agents: Many N-aryl anthranilic acid derivatives, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[8] The carboxylic acid functionality is crucial for their activity.

  • Anticancer Therapeutics: The quinazolinone scaffold is a cornerstone in the development of modern anticancer drugs. For example, gefitinib and erlotinib are quinazoline-based tyrosine kinase inhibitors used in cancer therapy. The ability to easily diversify the substituents on the quinazolinone ring allows for the fine-tuning of their biological activity and pharmacokinetic properties.[3]

  • Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid and quinazolinones have demonstrated significant activity against a range of microbial and viral pathogens.[1]

Conclusion

The reaction of anthranilic acid with glutaric anhydride is a straightforward yet powerful transformation that provides a gateway to a diverse array of bioactive molecules. The primary product, N-(o-carboxyphenyl)glutaramic acid, serves as a key intermediate for the synthesis of benzoxazinones and, subsequently, a wide variety of quinazolinone derivatives. The pharmacological significance of these heterocyclic systems underscores the importance of this synthetic route in modern drug discovery and development. This guide provides the fundamental knowledge and a practical framework for researchers and scientists to explore and exploit this valuable chemical transformation in their own research endeavors.

References

  • Al-Suaily, M. A., & El-Gamal, M. I. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8483. [Link]

  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014. [Link]

  • Dahiphale, S. D., & Shingate, B. P. (2021). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmaceutical Research, 10(5), 1045-1065. [Link]

  • Kaur, R., & Sharma, P. (2022). A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. International Journal of Advanced Research in Science and Engineering, 11(03). [Link]

  • Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. Journal of Applicable Chemistry, 1(1), 132-137. [Link]

  • Noolvi, M. N., & Patel, H. M. (2013). Synthesis, characterization and in vitro anticancer activity of 2-substituted-4H-benzo[d][3][4]oxazin-4-one derivatives. Arabian Journal of Chemistry, 6(3), 325-333. [Link]

  • Patel, K. D., & Patel, N. K. (2011). SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. TSI Journals, 5(2), 1-5. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-958. [Link]

  • Rastogi, N., & Gupta, A. K. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Yenepoya University, 1-10. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 25(22), 5373. [Link]

  • Vellas, S., & Calas, M. (2018). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Wang, L., & Li, W. (2014). A Facile and Convenient Synthesis of N-Acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from the Reaction of Anthranilic Acid Derivatives with Aryl Aldehydes. E-Journal of Chemistry, 5(3), 551-555. [Link]

  • Zare, A., & Meraj, A. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Organic Chemistry International, 2012. [Link]

  • Zarrin, A., & Moghadam, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 5(2), 343-349. [Link]

Sources

Exploratory

Strategic Utilization of 2-[(4-Carboxybutanoyl)amino]benzoic Acid in Quinazolinone Scaffolding

This technical guide details the strategic utilization of 2-[(4-Carboxybutanoyl)amino]benzoic acid (commonly referred to as -glutarylanthranilic acid ) in the synthesis of bioactive quinazolinone scaffolds.[1] Content Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic utilization of 2-[(4-Carboxybutanoyl)amino]benzoic acid (commonly referred to as


-glutarylanthranilic acid ) in the synthesis of bioactive quinazolinone scaffolds.[1]

Content Type: Technical Guide & Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the landscape of heterocyclic synthesis, 2-[(4-Carboxybutanoyl)amino]benzoic acid serves as a critical bifunctional precursor.[1] Unlike simple


-acyl anthranilic acids, this molecule possesses a terminal carboxylic acid on its acyl chain (derived from glutaric acid), enabling a unique "divergent synthesis" pathway.[1] It functions as the primary gateway to two distinct classes of pharmacophores:
  • 2-Substituted-4(3H)-quinazolinones: Via nucleophilic attack by primary amines, retaining a reactive carboxyl tail for further conjugation (e.g., in antifolate drug design).[1]

  • Tricyclic Pyrido[2,1-b]quinazolin-11-ones: Via double cyclization with binucleophiles (e.g., hydrazine), forming a fused six-membered ring system homologous to the bioactive alkaloid deoxyvasicinone.[1]

Molecular Architecture & Precursor Analysis

  • IUPAC Name: 2-[(4-Carboxybutanoyl)amino]benzoic acid[1]

  • Common Name:

    
    -Glutarylanthranilic acid[1]
    
  • CAS Registry Number: 35366-56-0 (Generic for

    
    -acyl derivatives, specific CAS varies by salt form)[1]
    
  • Molecular Formula:

    
    [1]
    
  • Structural Logic: The molecule consists of an anthranilic acid core acylated by glutaric anhydride. The 5-carbon glutaric linker is the defining feature, dictating the regiochemistry of subsequent cyclizations.

Mechanistic Advantage

The "4-carboxybutanoyl" moiety acts as a latent electrophile .[1] While the anthranilic carboxyl group drives the initial formation of the benzoxazinone intermediate, the side-chain carboxyl remains available for:

  • Secondary Cyclization: Forming a third ring (pyridyl) if the attacking nucleophile allows.[1]

  • Ligand Anchoring: Serving as a handle for attaching solubilizing groups or targeting moieties (e.g., glutamate residues in folate analogs).[1]

Mechanistic Pathways: The Benzoxazinone Gateway

The synthesis relies on the formation of a reactive benzoxazinone intermediate. This species is highly electrophilic at position C4, susceptible to attack by amines.

Pathway A: The Open-Chain Route (Antifolate Mimics)

Reaction with primary amines (


) opens the benzoxazinone ring and re-closes it to form the quinazolinone core, leaving the glutaric side chain intact.[1]
Pathway B: The Fused-Ring Route (Tricyclic Alkaloids)

Reaction with hydrazine or diamines triggers a cascade:

  • Attack on the Benzoxazinone C4.

  • Ring opening and re-closure to Quinazolinone.

  • Intramolecular Dehydration: The N3 of the quinazolinone attacks the side-chain carboxyl, closing a third ring. Because the linker is a propyl chain (3 carbons + carbonyl), this forms a six-membered ring, yielding tetrahydropyrido[2,1-b]quinazolin-11-one .[1]

Mechanism Precursor N-Glutarylanthranilic Acid Benzoxazinone 2-(3-Carboxypropyl)- benzoxazin-4-one Precursor->Benzoxazinone Cyclodehydration (Ac2O / Reflux) Quinazolinone 2-(3-Carboxypropyl)- 3-substituted-quinazolinone Benzoxazinone->Quinazolinone Primary Amine (R-NH2) Nucleophilic Attack Tricycle Tetrahydropyrido[2,1-b] quinazolin-11-one Benzoxazinone->Tricycle Hydrazine / Diamine Double Cyclization

Figure 1: Divergent synthesis pathways from N-glutarylanthranilic acid. The choice of nucleophile dictates whether a bicyclic or tricyclic product is formed.

Experimental Protocols

Safety Note: Acetic anhydride is corrosive and a lachrymator. Work in a fume hood.

Protocol 1: Synthesis of the Precursor

Rationale: Direct acylation of anthranilic acid with glutaric anhydride avoids the use of unstable acid chlorides.

  • Dissolution: Dissolve Anthranilic Acid (13.7 g, 0.1 mol) in Benzene or Toluene (100 mL).

  • Addition: Add Glutaric Anhydride (11.4 g, 0.1 mol) in one portion.

  • Reaction: Reflux for 2–3 hours. The product often precipitates as the reaction cools.

  • Isolation: Filter the solid, wash with cold benzene, and recrystallize from ethanol.

  • Yield Target: >85%.

Protocol 2: Cyclization to Benzoxazinone Intermediate

Rationale: This intermediate is moisture-sensitive.[1] It is best prepared in situ or used immediately.

  • Dehydration: Suspend

    
    -glutarylanthranilic acid (0.01 mol) in Acetic Anhydride (10 mL).
    
  • Reflux: Heat to reflux for 1 hour. The solid should dissolve, indicating ring closure to 2-(3-carboxypropyl)-4H-3,1-benzoxazin-4-one .[1]

  • Concentration: Remove excess acetic anhydride under reduced pressure (rotary evaporator) to obtain a solid residue.

  • Checkpoint: IR spectrum should show characteristic benzoxazinone carbonyl bands (~1750 cm⁻¹).[1]

Protocol 3: Synthesis of Tricyclic Pyrido-Quinazolinone[1]
  • Reactant: Dissolve the benzoxazinone residue (from Protocol 2) in Ethanol or Acetic Acid (20 mL).

  • Nucleophile: Add Hydrazine Hydrate (0.015 mol) dropwise at 0°C.

  • Cyclization: Reflux for 4–6 hours.

  • Workup: Pour into ice water. The tricyclic product, 1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one , will precipitate.[1]

  • Purification: Recrystallize from DMF/Ethanol.

Applications in Medicinal Chemistry

Antifolate Therapeutics

The glutaric side chain mimics the glutamate tail found in folic acid. By reacting the benzoxazinone with specific aryl amines, researchers can synthesize classical antifolates (thymidylate synthase inhibitors).[1] The terminal carboxyl group is essential for transport via the Reduced Folate Carrier (RFC).[1]

Deoxyvasicinone Homologues

While deoxyvasicinone (a pyrrolo-quinazolinone) is derived from succinic acid derivatives, the glutaric derivative yields the pyrido-homologue .[1] These expanded ring systems are investigated for:

  • Bronchodilatory activity: Similar to vasicine.

  • Cholinesterase inhibition: Potential in Alzheimer's research.

Quantitative Data: Ring Size vs. Precursor
Precursor AcidSide Chain LengthFused Ring FormedProduct Class

-Succinyl
2 Carbons5-Membered (Pyrrolo)Deoxyvasicinone analogs

-Glutaryl
3 Carbons 6-Membered (Pyrido) Mackinazolinone homologs

-Adipoyl
4 Carbons7-Membered (Azepino)Expanded tricycles

Troubleshooting & Optimization

  • Issue: Low yield of tricyclic product.[2][3]

    • Cause: Incomplete dehydration of the side chain.

    • Solution: Use Polyphosphoric Acid (PPA) at 120°C instead of Acetic Anhydride/Ethanol for the final cyclization step.[1]

  • Issue: Hydrolysis of Benzoxazinone.

    • Cause: Moisture in the solvent.

    • Solution: Use dry solvents (DCM or Toluene) and protect from atmospheric moisture until the amine is added.[1]

References

  • Synthesis of Quinazolinones via Benzoxazinones

    • Title: Synthesis and biological evaluation of some new 2,3-disubstituted-4(3H)-quinazolinones.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Mechanism of N-Acyl Anthranilic Acid Cyclization

    • Title: Reactions of anthranilic acid derivatives with acetic anhydride.[2][3][4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

  • Tricyclic Quinazolinone Alkaloids

    • Title: Synthesis of deoxyvasicinone and rel
    • Source:Tetrahedron Letters.
    • URL:[Link][1]

  • Glutaric Anhydride Reactivity

    • Title: Reaction of cyclic anhydrides with anthranilic acid: A route to N-acyl derivatives.[1]

    • Source:Synthetic Communic
    • URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide to 2-[(4-Carboxybutanoyl)amino]benzoic Acid and its Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Core Concepts 2-[(4-Carboxybutanoyl)amino]benzoic acid, also known as N-glutaryl-2-aminobenzoic acid, belongs to the class of N-ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Core Concepts

2-[(4-Carboxybutanoyl)amino]benzoic acid, also known as N-glutaryl-2-aminobenzoic acid, belongs to the class of N-acylated anthranilic acid derivatives. Anthranilic acid (2-aminobenzoic acid) is a versatile building block in medicinal chemistry, known for its role in the biosynthesis of tryptophan and as a precursor to various pharmaceuticals and dyes.[1][2] The acylation of the amino group of anthranilic acid with dicarboxylic acids, such as glutaric acid in this case, introduces additional functional groups that can significantly modulate the physicochemical and biological properties of the parent molecule.

The presence of two carboxylic acid moieties and an amide linkage in 2-[(4-Carboxybutanoyl)amino]benzoic acid suggests its potential as a linker molecule in bioconjugation, a scaffold for the synthesis of more complex heterocyclic systems, or as a molecule with inherent biological activity. The structural features of this compound offer opportunities for forming salts, esters, and amides, making it a versatile intermediate in organic synthesis.

Identifiers and Physicochemical Properties

As of the latest literature review, a specific CAS Registry Number has not been assigned to 2-[(4-Carboxybutanoyl)amino]benzoic acid. However, based on its structure, we can predict its key identifiers and properties.

Identifier/PropertyValueSource/Method
Systematic Name 2-[(4-Carboxybutanoyl)amino]benzoic acidIUPAC Nomenclature
Synonyms N-Glutaryl-2-aminobenzoic acid; N-Glutaryl-anthranilic acidCommon Nomenclature
Molecular Formula C12H13NO5Calculated
Molecular Weight 251.24 g/mol Calculated
Predicted LogP 1.5 - 2.5Computational Prediction
Predicted pKa ~4.0 (benzoic acid), ~4.5 (glutaric acid)Estimation based on similar structures
Appearance Expected to be a white to off-white crystalline solidAnalogy to similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral properties of aromatic carboxylic acids

Synthesis and Manufacturing

The synthesis of 2-[(4-Carboxybutanoyl)amino]benzoic acid can be achieved through the acylation of 2-aminobenzoic acid (anthranilic acid) with glutaric anhydride. This is a common and efficient method for the preparation of N-acylated amino acids.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the amide bond.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Anthranilic_Acid 2-Aminobenzoic Acid (Anthranilic Acid) Intermediate Tetrahedral Intermediate Anthranilic_Acid->Intermediate + Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Intermediate Product 2-[(4-Carboxybutanoyl)amino]benzoic acid Intermediate->Product Proton Transfer

Caption: General reaction scheme for the synthesis of 2-[(4-Carboxybutanoyl)amino]benzoic acid.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dioxane.

  • Addition of Reactant: To this solution, add glutaric anhydride (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a saturated solution of sodium bicarbonate.

  • Purification: The aqueous solution is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified with 2N HCl to a pH of 2-3, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-[(4-Carboxybutanoyl)amino]benzoic acid.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons of the benzoic acid ring, methylene protons of the glutaryl chain, and amide and carboxylic acid protons.
¹³C NMR Carbon signals corresponding to the aromatic ring, the glutaryl chain, and the two carboxyl groups, and the amide carbonyl.
FT-IR Characteristic peaks for N-H stretching (amide), C=O stretching (carboxylic acids and amide), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 251.24 g/mol .
Melting Point A sharp melting point range, indicating the purity of the compound.

Potential Applications in Research and Drug Development

N-acylated anthranilic acid derivatives are a class of compounds with diverse biological activities and applications in medicinal chemistry.

Anti-inflammatory and Analgesic Agents

Derivatives of anthranilic acid, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3] The introduction of the glutaryl moiety could lead to new compounds with modulated anti-inflammatory properties.

Anticancer and Antimicrobial Agents

Sulfonamide derivatives of anthranilic acid have been investigated for their anticancer and antimicrobial activities.[4][5] The dicarboxylic acid functionality of 2-[(4-Carboxybutanoyl)amino]benzoic acid could be a starting point for the synthesis of novel derivatives with potential cytotoxic or antimicrobial effects.

Linkers in Bioconjugation and Prodrug Design

The two carboxylic acid groups provide handles for conjugation to other molecules, such as proteins, peptides, or targeting ligands. This makes 2-[(4-Carboxybutanoyl)amino]benzoic acid a potential linker for the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems. Furthermore, one of the carboxylic acids could be esterified to create a prodrug that is cleaved in vivo to release the active compound.

Applications cluster_applications Potential Applications Compound 2-[(4-Carboxybutanoyl)amino]benzoic acid -COOH -COOH AntiInflammatory Anti-inflammatory Agents Compound:f0->AntiInflammatory Pharmacophore Modification Anticancer Anticancer Agents Compound:f0->Anticancer Derivative Synthesis Linker Linker in Bioconjugation Compound:f1->Linker Conjugation Site Prodrug Prodrug Scaffold Compound:f1->Prodrug Esterification

Caption: Potential applications stemming from the functional groups of the title compound.

Safety and Handling

While specific toxicity data for 2-[(4-Carboxybutanoyl)amino]benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its components, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-[(4-Carboxybutanoyl)amino]benzoic acid is a versatile N-acylated anthranilic acid derivative with significant potential in medicinal chemistry and drug development. Although not widely cataloged, its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers exploring this and related chemical entities. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. doi: 10.5772/intechopen.9.
  • Anthranilic acid. (2024, February 28). GlpBio. Retrieved from [Link]

  • Borne, R. F., Peden, R. L., Waters, I. W., Weiner, M., Jordan, R., & Coats, E. A. (1974). Anti-inflammatory activity of para-substituted N-benzenesulfonyl derivatives of anthranilic acid. Journal of Pharmaceutical Sciences, 63(4), 615–617.
  • Experiment 8 - Amide Prepar
  • Kamal, A., Ramu, R., Khanna, G. B. R., & Ramu, R. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155–161.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). eScholarship.org.
  • N-benzoylanthranilic acid. (n.d.). PubChem. Retrieved from [Link]

  • Odion, E. E., et al. (2021).
  • PubChem. (n.d.). 2-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Samreen, et al. (2017).
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]-. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

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Exploratory

Technical Guide: Benzoxazinone Precursors and Intermediates

Strategic Synthesis, Mechanistic Pathways, and Application Protocols Executive Summary This technical guide provides a comprehensive analysis of benzoxazinones, specifically focusing on the 4H-3,1-benzoxazin-4-one scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Mechanistic Pathways, and Application Protocols

Executive Summary

This technical guide provides a comprehensive analysis of benzoxazinones, specifically focusing on the 4H-3,1-benzoxazin-4-one scaffold.[1] Often termed a "chemical switch" in heterocyclic chemistry, this moiety serves as a critical intermediate for accessing quinazolinones, triazoles, and pharmacological pharmacophores. This document is designed for drug development professionals, detailing the selection of anthranilic acid precursors, mechanistic causality in cyclization, and validated experimental protocols.

Structural Classification & Pharmacophore Significance

While multiple isomers exist, two dominant forms dictate the landscape of benzoxazinone chemistry. Distinction between these is vital for target selection.

IsomerStructure DescriptionPrimary Utility
4H-3,1-benzoxazin-4-one Benzene fused to 1,3-oxazin-4-oneThe Reactive Intermediate. Highly susceptible to nucleophilic attack at C-4. Key precursor for quinazolinones and enzyme inhibitors (e.g., Serine Protease).
1,4-benzoxazin-3-one Benzene fused to 1,4-oxazin-3-oneThe Stable Pharmacophore. Found in hydroxamic acids (DIMBOA) and bioactive agricultural agents. Less reactive as a transient intermediate.

Technical Insight: The high reactivity of the 3,1-isomer stems from the lactone-like character of the cyclic ester. This instability is the feature, not a bug, allowing rapid transformation into more complex heterocycles.

Critical Precursors: The Anthranilic Acid Platform

The synthesis of 4H-3,1-benzoxazin-4-ones relies almost exclusively on Anthranilic Acid (2-aminobenzoic acid) and its derivatives. The choice of the N-acylating agent determines the substituent at the C-2 position.

Core Precursor Selection
  • Anthranilic Acid: The nucleophilic amino group (

    
    ) and the electrophilic carboxylic acid (
    
    
    
    ) in ortho-position create the perfect geometry for 6-membered ring formation.
  • Substituent Effects: Electron-withdrawing groups (EWGs) on the anthranilic ring (e.g., 5-chloro) generally accelerate nucleophilic attack during ring closure but may reduce the nucleophilicity of the initial amine.

Co-Reactants (The C-2 Source)
  • Acid Chlorides (R-COCl): The most versatile method. Allows introduction of complex aryl or alkyl groups at C-2. Requires a base (pyridine/TEA).

  • Acetic Anhydride (

    
    ):  Acts as both reactant and solvent. Yields 2-methyl derivatives.[2][3][4][5][6]
    
  • Orthoesters: Useful for one-pot syntheses where acid sensitivity is a concern.

Mechanistic Pathways: Cyclodehydration[7][8]

The formation of the benzoxazinone ring proceeds via a two-stage mechanism: N-Acylation followed by Cyclodehydration . Understanding this pathway is essential for troubleshooting low yields.

Pathway Analysis
  • Acylation: The amine of anthranilic acid attacks the acyl chloride/anhydride, forming an N-acyl anthranilic acid intermediate. This is often isolable.

  • Dehydration: The amide oxygen attacks the activated carboxylic acid carbonyl (often via a mixed anhydride intermediate), expelling the leaving group to close the ring.

Visualization of the Pathway:

Benzoxazinone_Synthesis Anthranilic Anthranilic Acid (Precursor) NAcyl N-Acyl Anthranilic Acid (Stable Intermediate) Anthranilic->NAcyl N-Acylation (Fast) Reagent Acyl Chloride / Ac2O (Electrophile) Reagent->NAcyl MixedAnh Mixed Anhydride (Transient Species) NAcyl->MixedAnh Activation (w/ Ac2O or SOCl2) Benzoxazinone 4H-3,1-Benzoxazin-4-one (Target Scaffold) MixedAnh->Benzoxazinone Cyclodehydration (- Acid/Water)

Figure 1: Mechanistic flow from anthranilic acid to benzoxazinone via the critical N-acyl intermediate.[2][7][8][9]

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Application: Standard protocol for introducing aryl substituents. Source: Adapted from Molecules 2013 and standard Vogel protocols [1, 2].

Reagents:

  • Anthranilic acid (10 mmol)

  • Benzoyl chloride (10 mmol)

  • Pyridine (30 mL) - Dual role: Solvent and HCl scavenger.

Step-by-Step Methodology:

  • Dissolution: Dissolve anthranilic acid in dry pyridine at room temperature in a round-bottom flask equipped with a drying tube.

  • Addition: Add benzoyl chloride dropwise over 10 minutes. Note: Exothermic reaction; maintain temp < 40°C to prevent side reactions.

  • Reaction: Stir the mixture for 1 hour at room temperature.

    • Checkpoint: Monitor TLC. The disappearance of the starting amine indicates formation of the N-benzoyl intermediate.

  • Cyclization (In-situ): In many cases, the N-benzoyl intermediate cyclizes spontaneously in pyridine. If not, stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize pyridine).

  • Isolation: A solid precipitate will form. Filter via vacuum filtration.

  • Purification: Recrystallize from ethanol.

Self-Validating Analytical Markers:

  • IR Spectroscopy (Critical): Look for the lactone carbonyl stretch at 1750–1780 cm⁻¹ . The precursor (N-benzoyl anthranilic acid) shows acid/amide bands at 1650–1700 cm⁻¹. The shift to higher frequency confirms ring closure.

  • Melting Point: 2-Phenyl-4H-3,1-benzoxazin-4-one typically melts ~123–125°C.

Protocol B: Solvent-Free Microwave Synthesis

Application: Green chemistry approach for rapid library generation. Source: Arkivoc [3].

  • Mix: Grind anthranilic acid (1 eq) and carboxylic acid/anhydride (1 eq) in a mortar.

  • Irradiate: Place in a microwave reactor (power settings vary, typically 300W) for 2–5 minutes.

  • Workup: Recrystallize the melt directly from ethanol.

    • Advantage:[7][8][9][10] Eliminates pyridine toxicity and reduces reaction time from hours to minutes.

Synthetic Utility: The Quinazolinone Gateway

The primary utility of benzoxazinones in drug discovery is their reactivity toward nitrogen nucleophiles. This "Ring Opening-Ring Closing" (RORC) sequence is the standard industrial route to Quinazolinones (a privileged scaffold in medicinal chemistry, e.g., Methaqualone analogues).

The "Chemical Switch" Mechanism

The benzoxazinone ring is electrophilic at C-4.

  • Attack: Primary amine (

    
    ) attacks C-4.
    
  • Opening: The oxazine ring opens to form an amide intermediate.

  • Re-closure: Thermal dehydration reforms the ring, replacing the Oxygen with Nitrogen.

Visualization of Synthetic Utility:

Quinazolinone_Gateway Benzoxazinone 4H-3,1-Benzoxazin-4-one OpenIntermediate Bis-amide Intermediate (Ring Opened) Benzoxazinone->OpenIntermediate Nucleophilic Attack (Kinetic Control) Nucleophile Primary Amine (R-NH2) Nucleophile->OpenIntermediate Quinazolinone 4(3H)-Quinazolinone (Final Drug Scaffold) OpenIntermediate->Quinazolinone Dehydrative Cyclization (Thermodynamic Control)

Figure 2: Transformation of benzoxazinone to quinazolinone via amine nucleophiles.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2013, 2(2): 81-121.[6]

  • Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Arkivoc, 2004, (i): 36-54.[12]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules, 2024, 29, 5710.[9]

  • Solvent-Free Synthesis of Benzoxazin-4-ones.Iranian Journal of Organic Chemistry, 2008, 1: 43-45.

Sources

Protocols & Analytical Methods

Method

Synthesis and Application of 4-(4-oxo-4H-benzo[d]oxazin-2-yl)butanoic acid: A Detailed Guide for Researchers

Synthesis and Application of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid: A Detailed Guide for Researchers This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 4-(4-oxo-4H-b...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Application of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical application notes.

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-benzo[d][1][2]oxazin-4-one core is a privileged heterocyclic scaffold that is present in numerous biologically active compounds.[3][4] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][4][5] The versatile nature of the benzoxazinone ring system makes it an attractive starting point for the development of novel therapeutic agents. The title compound, 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications or to enhance pharmacokinetic properties.

Synthetic Approach: A Two-Step Protocol

The preparation of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid is achieved through a reliable and efficient two-step synthesis starting from readily available commercial reagents: anthranilic acid and glutaric anhydride. The overall synthetic pathway involves an initial acylation of anthranilic acid to form an intermediate, N-glutarylanthranilic acid, followed by a cyclodehydration reaction to yield the final benzoxazinone product.

Mechanism of Synthesis

The synthesis proceeds through two key transformations:

  • N-Acylation: The amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring and the formation of an amide bond, yielding N-(4-carboxybutanoyl)anthranilic acid, also known as N-glutarylanthranilic acid. This reaction is typically carried out in a suitable solvent at elevated temperatures.

  • Cyclodehydration: The intermediate N-glutarylanthranilic acid is then subjected to cyclization. In the presence of a dehydrating agent, such as acetic anhydride, the carboxylic acid group on the anthraniloyl moiety and the newly formed amide engage in an intramolecular condensation. This reaction forms the six-membered oxazinone ring, eliminating a molecule of water and yielding the final product. Acetic anhydride is a commonly used and effective reagent for this transformation.[2]

Synthesis_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration Anthranilic_Acid Anthranilic Acid N_Glutarylanthranilic_Acid N-Glutarylanthranilic Acid (Intermediate) Anthranilic_Acid->N_Glutarylanthranilic_Acid Glutaric Anhydride, Toluene, Reflux Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->N_Glutarylanthranilic_Acid Final_Product 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)butanoic acid N_Glutarylanthranilic_Acid->Final_Product Acetic Anhydride, Heat

Caption: Synthetic pathway for 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS NumberSupplier
Anthranilic acidC₇H₇NO₂137.14118-92-3Sigma-Aldrich
Glutaric anhydrideC₅H₆O₃114.10108-55-4Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
Acetic anhydride(CH₃CO)₂O102.09108-24-7Fisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Step 1: Synthesis of N-(4-carboxybutanoyl)anthranilic acid
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and glutaric anhydride (11.4 g, 0.1 mol).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The solids will gradually dissolve.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product will form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold toluene (2 x 20 mL).

  • Dry the N-(4-carboxybutanoyl)anthranilic acid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Step 2: Synthesis of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid
  • Place the dried N-(4-carboxybutanoyl)anthranilic acid (12.55 g, 0.05 mol) in a 100 mL round-bottom flask.

  • Add acetic anhydride (30 mL, approximately 0.32 mol) to the flask.

  • Heat the mixture gently in a fume hood with stirring. The solid will dissolve, and the reaction is mildly exothermic.

  • Once the solid has dissolved, heat the reaction mixture at 80-90 °C for 1 hour.

  • After heating, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid as a crystalline solid.

  • Dry the final product in a vacuum oven at 50-60 °C. The expected yield for this step is typically 70-80%.

Experimental_Workflow Start Start: Anthranilic Acid & Glutaric Anhydride Step1 Step 1: N-Acylation Toluene, Reflux (3-4h) Start->Step1 Isolation1 Cooling, Filtration & Drying Step1->Isolation1 Intermediate Intermediate: N-Glutarylanthranilic Acid Isolation1->Intermediate Step2 Step 2: Cyclodehydration Acetic Anhydride, 80-90°C (1h) Intermediate->Step2 Precipitation Precipitation in Ice Water Step2->Precipitation Isolation2 Filtration & Washing Precipitation->Isolation2 Purification Recrystallization (Ethanol/Water) Isolation2->Purification Final_Product Final Product: 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)butanoic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Below are the expected characteristic data.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3200-2500 (broad, O-H stretch of carboxylic acid)

    • ~1760-1740 (C=O stretch of the oxazinone ring)

    • ~1710-1690 (C=O stretch of the carboxylic acid)

    • ~1610, 1480 (C=C aromatic ring stretches)

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz), δ (ppm):

    • ~12.1 (s, 1H, -COOH)

    • ~8.1-7.5 (m, 4H, aromatic protons)

    • ~2.8 (t, 2H, -CH₂- at the position alpha to the oxazinone ring)

    • ~2.4 (t, 2H, -CH₂- at the position alpha to the carboxylic acid)

    • ~2.0 (quintet, 2H, central -CH₂- of the butanoic acid chain)

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz), δ (ppm):

    • ~174.0 (-COOH)

    • ~163.0 (C=O of oxazinone)

    • ~158.0 (C-2 of oxazinone)

    • ~147.0, ~137.0, ~129.0, ~128.0, ~126.0, ~117.0 (aromatic carbons)

    • ~34.0, ~33.0, ~20.0 (aliphatic carbons of the butanoic acid chain)

  • Mass Spectrometry (MS): Expected m/z for [M+H]⁺.

Application Notes: Research and Drug Development Perspectives

The 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid molecule is a promising scaffold for various applications in drug discovery and development.

  • Lead Compound for Anticancer Agents: The benzoxazinone core is a known pharmacophore in the design of anticancer drugs.[4] The presence of the butanoic acid side chain offers a potential point for modification to optimize activity against specific cancer cell lines.

  • Development of Novel Antibacterial and Antifungal Agents: Benzoxazinone derivatives have shown significant antimicrobial and antifungal activities.[2] This compound can be used as a starting material to generate a library of derivatives for screening against various pathogenic bacteria and fungi.

  • Pro-drug Design: The carboxylic acid functionality can be esterified to create pro-drugs with improved bioavailability and targeted delivery. These esters can be designed to be hydrolyzed in vivo to release the active carboxylic acid-containing drug.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a fragment in fragment-based screening to identify new binding interactions with therapeutic targets.

  • Linker for Bioconjugation: The carboxylic acid group provides a convenient attachment point for linkers used in creating antibody-drug conjugates (ADCs) or for immobilization on solid supports for affinity chromatography.

This detailed guide provides a solid foundation for the synthesis and exploration of 4-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)butanoic acid. The straightforward synthetic protocol and the diverse potential applications make this compound a valuable tool for researchers in the field of medicinal chemistry.

References

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Bioorganic Chemistry, 99, 103789. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(23), 8496. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (n.d.). Organic Chemistry International. [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][2]–oxazin–4–one and 3 o. (2020). GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). PMC. [Link]

Sources

Application

Application Note: Accelerated Discovery – Microwave-Assisted Synthesis of N-Acyl Anthranilic Acid Derivatives

Executive Summary N-acyl anthranilic acid derivatives, exemplified by the anti-allergic and anti-fibrotic drug Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), represent a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acyl anthranilic acid derivatives, exemplified by the anti-allergic and anti-fibrotic drug Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), represent a privileged scaffold in medicinal chemistry. Conventional synthesis (thermal reflux) suffers from prolonged reaction times (4–24 hours), variable yields, and the frequent formation of unwanted cyclic benzoxazinone byproducts that require difficult purification.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, researchers can reduce reaction times to under 20 minutes while significantly improving purity profiles. We present three distinct protocols ranging from classical acid chloride coupling to green, solvent-free methodologies.

Scientific Foundation: The Microwave Advantage

Mechanistic Insight

The synthesis of N-acyl anthranilic acids involves the nucleophilic attack of the anthranilic acid's primary amine onto an activated carbonyl species.

Under conventional heating, the reaction is limited by the thermal conductivity of the vessel and solvent. In contrast, MAOS utilizes two primary mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated amines, chloride ions) oscillate under the field, generating heat through collision.

Key Selectivity Factor: The formation of the target N-acyl acid competes with the thermodynamic drive to dehydrate into a cyclic 4H-3,1-benzoxazin-4-one . Microwave irradiation allows for precise "stop-flow" energy input, enabling kinetic control to favor the open-chain amide or thermodynamic control to force cyclization (which can then be hydrolyzed).

Reaction Pathway Visualization

ReactionPathway AA Anthranilic Acid (Nucleophile) Inter Tetrahedral Intermediate AA->Inter MW Irradiation (Dipolar Activation) Reagent Acyl Donor (R-COCl / R-COOH) Reagent->Inter Product N-Acyl Anthranilic Acid (Target: Open Chain) Inter->Product - HCl / - H2O (Kinetic Product) Cyclic Benzoxazinone (Cyclic Byproduct) Product->Cyclic Overheating / Dehydration (- H2O) Cyclic->Product Hydrolysis (+ H2O / Base)

Figure 1: Reaction pathway showing the competition between the target N-acyl product and the benzoxazinone byproduct. Microwave control is critical to stop at the kinetic product or drive the cycle for purification via hydrolysis.

Experimental Protocols

Pre-Synthesis Optimization Matrix

Before selecting a protocol, consult the following decision matrix based on your available reagents and green chemistry requirements.

ParameterProtocol A (Classical)Protocol B (Direct/Green)Protocol C (Via Benzoxazinone)
Reagents Acid Chloride + PyridineCarboxylic Acid + Coupling AgentAnhydride/Acid Chloride (Excess)
Solvent DCM or DMFWater or EthanolNeat (Solvent-free) or Ac2O
MW Temp 60–80°C100–120°C140–160°C
Time 5–10 mins15–20 mins10 mins
Primary Use High reactivity substratesAcid-sensitive substratesPurification-difficult substrates
Protocol A: High-Throughput Synthesis (Acid Chloride Route)

Best for rapid library generation where the acid chloride is commercially available.

Reagents:

  • Anthranilic acid derivative (1.0 equiv)[1]

  • Acyl chloride (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if high temp needed)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve anthranilic acid (2 mmol) in DCM (4 mL).

  • Addition: Add pyridine (2.4 mmol) followed by the slow addition of acyl chloride (2.2 mmol). Cap the vial immediately.

    • Note: The reaction is exothermic; perform addition at room temperature before sealing.

  • Irradiation:

    • Mode: Dynamic Power (maintain set temp).

    • Temperature: 60°C (for DCM) or 90°C (for DMF).

    • Hold Time: 5 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup:

    • Cool to RT.

    • Wash the organic layer with 1N HCl (to remove pyridine) and then brine.

    • Dry over MgSO₄ and concentrate.

    • Recrystallize from Ethanol/Water.

Protocol B: Green Synthesis (Direct Amidation)

Best for "Tranilast" analogs using cinnamic acids, avoiding moisture-sensitive acid chlorides.

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • Carboxylic acid (e.g., 3,4-dimethoxycinnamic acid) (1.0 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv) OR EDC/HOBt.

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethyl Acetate or Water (if using EDC).

Step-by-Step Workflow:

  • Preparation: Mix anthranilic acid (1 mmol) and the carboxylic acid (1 mmol) in Ethyl Acetate (3 mL) in a microwave vial.

  • Activation: Add DIPEA (2 mmol) and T3P (50% in EtOAc, 1.5 mmol).

  • Irradiation:

    • Temperature: 100°C.

    • Power: Max 150W (Standard mode).

    • Time: 15 minutes.

  • Workup:

    • The reaction mixture is washed with water, saturated NaHCO₃, and 1N HCl.

    • Evaporate solvent to yield the pure N-acyl anthranilic acid.

    • Self-Validation: Check LC-MS for mass peak [M+H]+. Absence of starting amine peak indicates completion.

Protocol C: The "Benzoxazinone-Hydrolysis" Route

Best for high purity. It intentionally forces the cyclic intermediate, which crystallizes out easily, followed by a mild hydrolysis to open the ring.

Step-by-Step Workflow:

  • Cyclization (Step 1):

    • Mix anthranilic acid (5 mmol) and Acyl Chloride (5.5 mmol) in Pyridine (2 mL).

    • MW Conditions: 140°C for 10 mins.

    • Result: Pour into ice water. The solid precipitate is the Benzoxazinone . Filter and dry.[2][3]

  • Hydrolysis (Step 2):

    • Suspend the Benzoxazinone in Ethanol (10 mL) + 10% NaOH (2 mL).

    • MW Conditions: 80°C for 5 mins.

    • Isolation: Acidify with HCl. The ring opens and the N-acyl anthranilic acid precipitates as a pure solid.

Analytical Validation & Troubleshooting

QC Checkpoints
  • NMR Signature:

    • N-Acyl Product: Look for the amide proton (-NH-) singlet around

      
       10.0–12.0 ppm. The carboxylic acid proton (-COOH) will be broad around 
      
      
      
      12.0–14.0 ppm.
    • Benzoxazinone Impurity: Absence of the -NH- and -COOH protons. Shift of aromatic protons due to planarization of the ring.

  • IR Spectroscopy:

    • Product: Amide I band (~1650-1680 cm⁻¹) and Acid O-H stretch (broad, 2500-3300 cm⁻¹).

    • Impurity: Lactone/cyclic carbonyl stretch is distinctively higher (~1750 cm⁻¹).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete activation of acid.Switch to Protocol C (Benzoxazinone route) or increase MW temp by 20°C.
Benzoxazinone Present Overheating caused dehydration.Add 5% water to the solvent system in Protocol A/B to thermodynamically discourage dehydration.
Charring/Decomposition "Hot spots" in non-polar solvent.Ensure stirring is active. Switch to a polar solvent (DMF/EtOH) which absorbs MW energy more uniformly.
Vessel Failure Pressure buildup from HCl gas.Do not fill vials >50%. Use a system with active pressure monitoring and venting.

Workflow Logic Diagram

OptimizationStrategy Start Start: Select Reagents AcidCl Have Acid Chloride? Start->AcidCl Green Need Green/Aq Conditions? AcidCl->Green No (Carboxylic Acid) ProtoA Run Protocol A (DCM/Pyridine, 60°C) AcidCl->ProtoA Yes ProtoB Run Protocol B (T3P/EtOAc, 100°C) Green->ProtoB Yes ProtoC Run Protocol C (Cyclize -> Hydrolyze) Green->ProtoC No (Difficult Substrate) Check QC: Check IR/NMR Is Benzoxazinone present? ProtoA->Check ProtoB->Check Hydrolysis Perform Basic Hydrolysis (EtOH/NaOH) ProtoC->Hydrolysis Check->Hydrolysis Yes (Cyclic impurity) Final Pure N-Acyl Anthranilic Acid Check->Final No (Pure) Hydrolysis->Final

Figure 2: Decision tree for selecting the optimal synthesis protocol and handling byproduct formation.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition. Link

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron. Link

  • Kalaria, P. N., et al. (2014). Microwave assisted synthesis of novel N-acyl anthranilic acid derivatives. Journal of Saudi Chemical Society. Link

  • Sridharan, V., et al. (2010). Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Current Organic Chemistry. Link

  • Gao, Y., et al. (2020). Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening.[5] Bioorganic Chemistry. Link

  • Jadhav, P.B., et al. (2025). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1,2,4-triazolyl)ethyl}-2-Substituted Quinazolinone Analogues. Progress in Chemical and Biochemical Research. Link

Sources

Method

Reflux conditions for synthesizing 2-(4-carboxybutanamido)benzoic acid

Application Note: Optimized Synthesis of 2-(4-Carboxybutanamido)benzoic Acid via Reflux Condensation Executive Summary This guide details the protocol for synthesizing 2-(4-carboxybutanamido)benzoic acid (also known as N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(4-Carboxybutanamido)benzoic Acid via Reflux Condensation

Executive Summary

This guide details the protocol for synthesizing 2-(4-carboxybutanamido)benzoic acid (also known as N-glutarylanthranilic acid) through the nucleophilic ring-opening of glutaric anhydride by anthranilic acid.[1] Unlike standard acylation methods using acid chlorides, this anhydride-based approach is atom-economical and avoids the generation of corrosive HCl byproducts.

The critical parameter in this synthesis is the reflux condition .[1] While sufficient thermal energy is required to overcome the steric hindrance of the ortho-substituted amine, excessive heat or dehydrating conditions can force the intermediate to cyclize into 2-(3-carboxypropyl)-4H-3,1-benzoxazin-4-one (a common impurity). This protocol utilizes a non-polar solvent reflux system (Toluene) to drive the reaction while precipitating the product to prevent over-reaction.

Scientific Background & Mechanism

Reaction Logic

The synthesis relies on the nucleophilic attack of the anthranilic acid amino group (


) on one of the carbonyl carbons of the glutaric anhydride ring.[1]
  • Driving Force: The relief of ring strain in the anhydride and the formation of a stable amide bond.

  • Selectivity: The reaction is chemoselective for the amine over the carboxylic acid of the anthranilic acid moiety under neutral reflux conditions.

  • Thermodynamics: The reaction is exothermic but requires activation energy due to the steric bulk of the ortho-carboxylic acid group on the aniline ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Figure 1: Reaction pathway and potential cyclization risk. Start Anthranilic Acid + Glutaric Anhydride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Reflux/Toluene) Product 2-(4-carboxybutanamido) benzoic acid (Open Chain) TS->Product Ring Opening Proton Transfer SideProduct Benzoxazinone Derivative (Cyclized Impurity) Product->SideProduct Dehydration (-H2O, Prolonged Heat)

Figure 1: The primary pathway yields the open-chain amide-acid. Prolonged heating or dehydrating agents lead to the benzoxazinone side product.

Experimental Protocol

Materials & Reagents
ReagentRolePurityStoichiometry
Anthranilic Acid Substrate>98%1.0 equiv.[2]
Glutaric Anhydride Acylating Agent>95%1.1 equiv.[1]
Toluene SolventACS Grade10 mL / g substrate
Hexanes Wash SolventACS GradeN/A
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Anthranilic Acid (13.7 g, 100 mmol) .

  • Add Glutaric Anhydride (12.5 g, 110 mmol) .

    • Note: A slight excess of anhydride ensures complete consumption of the amine.

  • Add Toluene (140 mL) .

    • Why Toluene? Anthranilic acid is sparingly soluble in cold toluene, while glutaric anhydride is soluble. As the reaction proceeds at reflux, the starting materials dissolve/react, and the polar product (containing two carboxylic acid groups) becomes insoluble and precipitates, protecting it from further side reactions.

Step 2: Reflux Phase

  • Heat the mixture to a gentle reflux (

    
     oil bath temperature).
    
  • Maintain reflux for 2 to 3 hours .

    • Visual Cue: The suspension will initially clear (or change consistency) as reagents dissolve, followed by the gradual formation of a heavy white/off-white precipitate (the product).[1]

  • Critical Checkpoint: Do NOT use a Dean-Stark trap. Removing water is unnecessary for this addition reaction and promotes the unwanted dehydration to the benzoxazinone ring.

Step 3: Isolation & Purification

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature (

    
    ) with stirring.
    
  • Further cool the flask in an ice bath (

    
    ) for 30 minutes to maximize precipitation.
    
  • Filter the solid using a Büchner funnel under vacuum.[1]

  • Wash 1: Rinse the filter cake with cold Toluene (

    
    ) to remove unreacted anhydride.
    
  • Wash 2: Rinse with Hexanes (

    
    ) to facilitate drying.[1]
    
  • Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Process Control & Validation

Expected Results
ParameterSpecification
Appearance White to off-white crystalline powder
Yield 85% -- 92%
Melting Point

(Decomposes)
Solubility Soluble in DMSO, dilute NaOH; Insoluble in Toluene, Hexane
Analytical Confirmation (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the aniline
    
    
    broad singlet (
    
    
    ) and the appearance of the amide
    
    
    singlet (
    
    
    ).[1]
  • Diagnostic Signals: The glutaric chain will show three distinct methylene (

    
    ) signals: two triplets (adjacent to carbonyls) and one quintet (central carbon).[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in hot solvent.[1]Concentrate the reaction mixture by 50% via rotary evaporation, then add Hexanes to induce precipitation.
Product Melting Point Low (<170°C) Unreacted Glutaric Anhydride present.[1]The toluene wash was insufficient. Recrystallize from Ethanol/Water or wash thoroughly with hot toluene.
Product Insoluble in NaOH Cyclization to Benzoxazinone.[1]Reaction was heated too long or too hot. The cyclized product loses the free carboxylic acid functionality required for aqueous solubility. Repeat with shorter reflux time.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for anhydride-amine acylation protocols).

  • Rivett, D. E.; Stead, C. V. "Reactions of Anthranilic Acid with Cyclic Anhydrides."[1] Australian Journal of Chemistry, 1980.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] (Mechanism of nucleophilic acyl substitution).[1]

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-amino- (Anthranilic acid) Phase change data."[1] NIST Chemistry WebBook.[1][3] [1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling temperature for glutaric anhydride acylation reactions

Technical Support Center: Glutaric Anhydride Acylation Protocols Role: Senior Application Scientist Subject: Temperature Control & Kinetic Optimization for Glutaric Anhydride Acylations ID: TRB-GA-2024-05 Introduction We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glutaric Anhydride Acylation Protocols

Role: Senior Application Scientist Subject: Temperature Control & Kinetic Optimization for Glutaric Anhydride Acylations ID: TRB-GA-2024-05

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering specificity issues or yield variability in your acylation reactions involving glutaric anhydride (GA).

Unlike succinic anhydride (5-membered), glutaric anhydride (6-membered) possesses distinct conformational flexibility and ring strain properties that make its reactivity highly temperature-dependent. This guide moves beyond basic textbook procedures to address the thermodynamic vs. kinetic control required for high-purity drug intermediates.

Module 1: Thermodynamic & Kinetic Fundamentals

To control the reaction, you must understand the competing pathways. Temperature is your primary switch between these outcomes.

The Critical Pathways
  • Path A (Kinetic Control, < 60°C): Nucleophilic attack opens the ring to form the Glutaranilic Acid (Mono-amide/acid). This is the standard target for linker chemistry.

  • Path B (Thermodynamic Control, > 140°C or Dehydrating Conditions): Ring closure occurs, eliminating water to form Glutarimide .

  • Path C (Friedel-Crafts): Lewis-acid mediated acylation of aromatics.[1][2] Requires a "Low-High" temperature ramp to manage the acylium ion complex.

Solvent-Temperature Compatibility Matrix
SolventBoiling Pt. (°C)Recommended Temp RangeApplicationRisk Factor
Dichloromethane (DCM) 400°C – Reflux (40°C)Standard AmidationLow. Excellent for kinetic control.
Tetrahydrofuran (THF) 660°C – 50°CAmidation (Polar reactants)Medium. Hygroscopic; wet THF hydrolyzes GA rapidly.
Toluene 11080°C – 110°CGlutarimide FormationHigh. Promotes thermodynamic cyclization.
DMF/DMAc 153/16525°C – 60°CPeptide CouplingHigh. Difficult removal; can promote polymerization.

Module 2: Troubleshooting Specific Scenarios (Q&A)

Scenario 1: "I am trying to make the mono-acid amide, but I keep detecting glutarimide impurities."

Diagnosis: Thermal Overshoot or Dehydration. Technical Insight: The mono-acid amide intermediate is stable at room temperature. However, if you heat the reaction above 100°C—or if you use a Dean-Stark trap—you drive the equilibrium toward the thermodynamically stable 6-membered imide ring (Glutarimide) by removing water [1].

Corrective Protocol:

  • Temperature Limit: Maintain reaction temperature below 50°C .

  • Solvent Switch: Use DCM or THF. Avoid high-boiling solvents like Toluene or Xylene unless you explicitly want the imide.

  • Workup: Do not heat the crude product during drying. Vacuum dry at < 40°C.

Scenario 2: "My Friedel-Crafts acylation with AlCl3 turned into a black tar."

Diagnosis: Uncontrolled Exotherm during Complexation. Technical Insight: The reaction between Glutaric Anhydride and Aluminum Chloride (


) is highly exothermic. If you mix them at room temperature, the sudden heat generation causes polymerization of the anhydride and degradation of the aromatic substrate [2].

Corrective Protocol (The "Low-High" Ramp):

  • Complexation Phase (-10°C to 0°C): Dissolve

    
     in DCM. Add Glutaric Anhydride slowly at 0°C. Allow the acylium ion complex to form for 30 mins.
    
  • Addition Phase (0°C): Add your aromatic substrate dropwise.

  • Reaction Phase (RT to Reflux): Only after addition is complete, warm to Room Temperature (RT) or gentle reflux (40°C) to drive the substitution.

Scenario 3: "The anhydride isn't dissolving, but I'm afraid to heat it."

Diagnosis: Solubility vs. Hydrolysis Trade-off. Technical Insight: Glutaric anhydride has poor solubility in non-polar solvents (Hexane, cold Toluene) but hydrolyzes in water/alcohols. Corrective Protocol:

  • Use Co-solvents: A mixture of DCM/THF (4:1) often solves solubility issues without requiring heat.

  • Auxiliary Base: If reacting with an amine salt, add DIEA (Diisopropylethylamine) . It improves solubility of the nucleophile and acts as a proton scavenger, accelerating the kinetics at lower temperatures.

Module 3: Visualizing the Reaction Logic

Diagram 1: Temperature-Dependent Reaction Pathways

Caption: This decision tree illustrates how temperature dictates the product outcome between the open-chain Amide-Acid and the cyclic Imide.

GA_Pathways Reactants Glutaric Anhydride + Primary Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_A Glutaranilic Acid (Open Chain) Intermediate->Product_A Kinetic Control (T < 60°C) Product_B Glutarimide (Cyclic) Intermediate->Product_B Direct Heating (T > 100°C) Product_A->Product_B Thermodynamic Control (T > 140°C or -H2O)

Diagram 2: Friedel-Crafts Acylation Workflow

Caption: The "Low-High" temperature ramp required to prevent tar formation during Lewis Acid catalysis.

FC_Workflow Start Start: AlCl3 in DCM Step1 Add Glutaric Anhydride Temp: -10°C to 0°C Start->Step1 Complex Acylium Ion Complex Formed Step1->Complex Control Exotherm Step2 Add Aromatic Substrate Temp: 0°C (Dropwise) Complex->Step2 Step3 Reaction Phase Temp: Warm to 25-40°C Step2->Step3 Drive Kinetics Quench Quench: Ice/HCl Temp: < 10°C Step3->Quench Terminate

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Glutaranilic Acids (Amide-Acid)

Target: Drug linkers, Prodrugs.

  • Setup: Flame-dry a 250mL Round Bottom Flask (RBF) under

    
    .
    
  • Solvent: Add anhydrous DCM (10 mL/g of reactant).

  • Reactant A: Add Glutaric Anhydride (1.1 equiv). Stir until dissolved.

  • Temperature: Cool to 0°C (Ice bath).

  • Addition: Add the amine (1.0 equiv) dropwise over 15 mins.

    • Note: If amine is a salt, add 1.1 equiv of Triethylamine (TEA) first.

  • Reaction: Remove ice bath. Stir at Room Temperature (20-25°C) for 4-12 hours.

  • Monitoring: Check TLC. Product is usually more polar (lower

    
    ) than starting amine.
    
  • Workup: Wash with 1N HCl (to remove unreacted amine) -> Brine -> Dry over

    
    .
    
  • Isolation: Evaporate solvent at < 40°C . Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Friedel-Crafts Acylation (Keto-Acid Synthesis)

Target: Aromatic functionalization.

  • Setup: 3-neck flask, reflux condenser,

    
     inlet, addition funnel.
    
  • Catalyst: Suspend

    
     (2.2 equiv) in dry DCM at 0°C .
    
  • Activation: Add Glutaric Anhydride (1.1 equiv) dissolved in DCM dropwise.

    • Critical: Maintain internal temp < 5°C. Stir 20 min.

  • Substrate: Add aromatic compound (1.0 equiv) dropwise at 0°C .

  • Ramp: Allow to warm to RT. If reaction is sluggish (monitored by TLC), heat to gentle reflux (40°C ) for 2 hours.

  • Quench: Pour reaction mixture slowly onto cracked ice/conc. HCl mixture.

    • Warning: Vigorous HCl gas evolution.[3]

  • Extraction: Extract with DCM, wash with water, dry and concentrate.

References

  • ChemicalBook. (2024). Glutarimide: Synthesis and derivatives. Retrieved from

  • University of Michigan. (n.d.). Friedel-Crafts Acylation: Mechanism and Procedure.[2][4] Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation Mechanism and Conditions.[2][4] Retrieved from

  • BenchChem. (2025).[5] Comparative Thermal Analysis: Glutaric Acid vs. Glutaric Anhydride. Retrieved from

  • Lumen Learning. (n.d.). Reactions of Amines: Amide Formation.[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-(4-carboxybutanamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 2-(4-carboxybutanamido)benzoic acid. Designed for professionals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 2-(4-carboxybutanamido)benzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple procedural outline to deliver a detailed, scientifically-grounded comparison of its fragmentation patterns with alternative analytical approaches. By explaining the "why" behind the "how," this guide aims to equip you with the expertise to confidently interpret mass spectra and make informed decisions in your analytical workflows.

Introduction: The Significance of 2-(4-carboxybutanamido)benzoic acid

2-(4-carboxybutanamido)benzoic acid is a dicarboxylic acid monoamide, a class of molecules with relevance in various fields, including medicinal chemistry and materials science. Its structure, featuring both an amide linkage and two carboxylic acid groups, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its unambiguous identification and characterization in complex matrices.

Core Principles of Fragmentation in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] During analysis, particularly in tandem mass spectrometry (MS/MS), precursor ions are subjected to collision-induced dissociation (CID), causing them to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For a molecule like 2-(4-carboxybutanamido)benzoic acid, the primary sites of fragmentation are predictable based on fundamental chemical principles. The most labile bonds, such as the amide bond and the bonds adjacent to the carboxyl groups, are expected to cleave preferentially.

Predicted Fragmentation Pathways of 2-(4-carboxybutanamido)benzoic acid

The fragmentation of 2-(4-carboxybutanamido)benzoic acid is expected to be dominated by several key pathways, primarily involving cleavage of the amide bond and decarboxylation events.

1. Amide Bond Cleavage: The cleavage of the N-CO bond is a common fragmentation pathway for amides.[2] This can occur through two principal mechanisms:

  • Formation of an Acylium Ion: Cleavage can result in the formation of a stable acylium ion from the butanamido portion and the neutral loss of the aminobenzoic acid moiety.

  • Charge Retention on the Amine Fragment: Alternatively, the charge can be retained on the aminobenzoic acid fragment, leading to the neutral loss of the carboxybutane portion.

The stability of the resulting fragment ions often dictates the predominant pathway.

2. Decarboxylation: The loss of carbon dioxide (CO2) is a characteristic fragmentation of carboxylic acids.[3][4][5] For 2-(4-carboxybutanamido)benzoic acid, with its two carboxyl groups, sequential or concerted losses of CO2 are highly probable. This process is often observed in both positive and negative ionization modes.

3. McLafferty Rearrangement: For aliphatic chains containing a γ-hydrogen relative to a carbonyl group, a McLafferty rearrangement can occur.[6][7] In the butanamido side chain of the target molecule, this rearrangement could lead to the formation of a neutral alkene and a radical cation.

4. Alpha-Cleavage: Cleavage of the carbon-carbon bond alpha to the carbonyl group is another common fragmentation pathway for carbonyl-containing compounds.[2][6]

The interplay of these fragmentation pathways generates a unique mass spectrum that allows for the confident identification of 2-(4-carboxybutanamido)benzoic acid.

Fragmentation_Pathway Precursor Ion\n[M+H]+ Precursor Ion [M+H]+ Acylium Ion Acylium Ion Precursor Ion\n[M+H]+->Acylium Ion Amide Cleavage Aminobenzoic Acid Fragment Aminobenzoic Acid Fragment Precursor Ion\n[M+H]+->Aminobenzoic Acid Fragment Amide Cleavage Decarboxylated Precursor Decarboxylated Precursor Precursor Ion\n[M+H]+->Decarboxylated Precursor -CO2 Decarboxylated Acylium Ion Decarboxylated Acylium Ion Acylium Ion->Decarboxylated Acylium Ion -CO2 Decarboxylated Amine Fragment Decarboxylated Amine Fragment Aminobenzoic Acid Fragment->Decarboxylated Amine Fragment -CO2 Further Fragmentation Further Fragmentation Decarboxylated Acylium Ion->Further Fragmentation Decarboxylated Precursor->Further Fragmentation Decarboxylated Amine Fragment->Further Fragmentation LCMS_Workflow A Standard/Sample B Dissolution & Dilution A->B C Injection B->C D Reversed-Phase Column C->D E Gradient Elution D->E F ESI Source E->F G MS1 Scan (Precursor ID) F->G H MS/MS (Fragmentation) G->H I Detector H->I J Spectrum Interpretation I->J K Structural Elucidation J->K

Sources

Comparative

Comparative Guide: Reactivity of Glutaric vs. Succinic Anhydride with Anthranilic Acid

Executive Summary This guide provides a technical comparison of the reactivity of succinic anhydride (5-membered ring) versus glutaric anhydride (6-membered ring) in nucleophilic acyl substitution reactions with anthrani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity of succinic anhydride (5-membered ring) versus glutaric anhydride (6-membered ring) in nucleophilic acyl substitution reactions with anthranilic acid .

Key Takeaway: Succinic anhydride exhibits significantly higher reactivity than glutaric anhydride due to ring strain release. While both reactions yield N-acylated anthranilic acid derivatives (amic acids), the kinetic profile and potential for side-reactions (cyclodehydration to benzoxazinones) differ. This guide outlines the mechanistic basis, optimized protocols, and critical troubleshooting steps for reproducible synthesis.

Mechanistic Insight: The Ring Strain Factor

The core differentiator in this reaction is the ring strain energy (RSE) of the cyclic anhydride.

  • Succinic Anhydride (5-membered): Possesses approx. 6-7 kcal/mol of ring strain. The relief of this strain upon nucleophilic attack by the amine provides a potent thermodynamic driving force, lowering the activation energy (

    
    ).
    
  • Glutaric Anhydride (6-membered): Possesses significantly less ring strain (< 2 kcal/mol). The transition state for ring opening is energetically higher, resulting in slower reaction kinetics (often 10-100x slower depending on solvent).

Reaction Pathway Diagram

The following diagram illustrates the parallel reaction pathways and the critical "branch point" where dehydration can lead to cyclization.

ReactionPathway cluster_0 Electrophiles Anthranilic Anthranilic Acid (Nucleophile) Intermediate_S Tetrahedral Intermediate Anthranilic->Intermediate_S Fast Attack (k1 >> k2) Intermediate_G Tetrahedral Intermediate Anthranilic->Intermediate_G Slow Attack Succinic Succinic Anhydride (High Strain) Succinic->Intermediate_S Glutaric Glutaric Anhydride (Low Strain) Glutaric->Intermediate_G Product_S N-Succinylanthranilic Acid (Amic Acid) Intermediate_S->Product_S Ring Opening Product_G N-Glutarylanthranilic Acid (Amic Acid) Intermediate_G->Product_G Ring Opening Benzoxazinone Benzoxazinone (Cyclic Side Product) Product_S->Benzoxazinone -H2O (Heat/Ac2O) Product_G->Benzoxazinone -H2O (Heat/Ac2O)

Caption: Comparative reaction pathways showing the kinetic advantage of the 5-membered succinic ring and the potential for thermal dehydration to benzoxazinones.

Comparative Performance Data

The following data summarizes the expected performance characteristics when reacting 1.0 equivalent of anthranilic acid with 1.1 equivalents of anhydride in refluxing benzene/toluene.

FeatureSuccinic AnhydrideGlutaric Anhydride
Ring Size 5-membered6-membered
Relative Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Primary Product N-Succinylanthranilic acidN-Glutarylanthranilic acid
Typical Yield 85 - 95%70 - 85%
Reaction Time (Reflux) 1 - 3 Hours4 - 10 Hours
Melting Point (Lit.) ~184–187 °C~180–193 °C (varies w/ purity)
Solubility (Product) Poor in non-polar solvents (precipitates)Poor in non-polar solvents (precipitates)
Risk of Cyclization Moderate (forms succinimide or benzoxazinone if overheated)Low (glutarimide formation is entropically less favored)

Experimental Protocols

Protocol A: Synthesis of N-Succinylanthranilic Acid (High Reactivity)

Use this protocol for rapid generation of the amic acid scaffold.

Reagents:

  • Anthranilic Acid: 1.37 g (10 mmol)

  • Succinic Anhydride: 1.10 g (11 mmol)

  • Solvent: Toluene or Benzene (dry), 20 mL

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add anthranilic acid and succinic anhydride to the solvent. Note that anthranilic acid may not fully dissolve initially.[1]

  • Reaction: Heat the mixture to reflux (

    
     for toluene). The solids will dissolve as the reaction proceeds, followed rapidly by the precipitation of the product (the amic acid is less soluble in toluene than the starting materials).
    
  • Monitoring: Reflux for 2 hours . (TLC: 50% EtOAc/Hexane; stain with bromocresol green to visualize the acid).

  • Workup: Cool the mixture to room temperature and then to

    
     in an ice bath.
    
  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with

    
     of cold toluene and then 
    
    
    
    of cold ether to remove unreacted anhydride.
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
Protocol B: Synthesis of N-Glutarylanthranilic Acid (Lower Reactivity)

Use this protocol when working with the 6-membered anhydride; extended time is required.

Reagents:

  • Anthranilic Acid: 1.37 g (10 mmol)

  • Glutaric Anhydride: 1.25 g (11 mmol)

  • Solvent: Toluene or Xylene (dry), 20 mL

Procedure:

  • Setup: Same as Protocol A.

  • Reaction: Heat to reflux. Due to slower kinetics, the initial dissolution may take longer.

  • Monitoring: Reflux for 6-10 hours .

    • Note: If precipitation does not occur after 4 hours, the reaction may be incomplete or the product may be slightly soluble at reflux.

  • Workup: Cool to room temperature. If no precipitate forms, concentrate the solvent volume by 50% on a rotary evaporator, then cool to

    
    .
    
  • Isolation: Filter the solid product. Wash with cold toluene.

  • Purification (Optional): If the melting point is broad (indicating unreacted anhydride), recrystallize from ethanol/water (1:1).

Critical Troubleshooting & "Gotchas"

The Benzoxazinone Trap

Heating N-acyl anthranilic acids in the presence of dehydrating agents (like excess acetic anhydride) or at high temperatures (


) causes intramolecular cyclization to 4H-3,1-benzoxazin-4-one .
  • Symptom: Product becomes soluble in non-polar solvents; melting point drops significantly; IR shows a shift in carbonyl stretch (approx 1750 cm⁻¹ for lactone).

  • Prevention: Avoid acetic anhydride as a solvent if the open-chain acid is the desired product. Use toluene/benzene.

Solubility Issues

Anthranilic acid is zwitterionic and can be stubborn to dissolve.

  • Solution: Do not wait for clear solution before heating. The reaction is often heterogeneous initially. As the anhydride reacts, the transient intermediate dissolves before the final product precipitates.

Hydrolysis

Both anhydrides are moisture sensitive.

  • Check: Ensure anhydrides are free-flowing solids. If they are clumpy or sticky, they have hydrolyzed to the diacid (succinic/glutaric acid), which will not react under these mild conditions. Recrystallize the anhydride from chloroform if necessary before use.

References

  • Mechanism of Anhydride Aminolysis

    • Comparison of 5- vs 6-membered ring reactivity: Giustra, Z. X., et al. (2021). "A comparison of hydrogen release kinetics from 5- and 6-membered 1,2-BN-cycloalkanes." RSC Advances, 11, 34132-34136. (Demonstrates kinetic advantage of 5-membered rings due to strain).

  • Synthesis Protocols & Properties

    • Synthesis of N-succinylanthranilic acid derivatives: BenchChem Application Note. "A Robust Protocol for the Synthesis of N-(9-Acridinyl) Amino Acid Derivatives." (Describes anthranilic acid precursors).

    • Melting Point Data & Characterization: PubChem Compound Summary for CID 287263 (N-succinoylanthranilic acid).

  • General Reactivity of Cyclic Anhydrides

    • Prebiotic formation of thioesters via cyclic anhydrides: (Discusses the faster formation and reactivity of succinic vs glutaric systems).

Sources

Validation

Comparative Guide: Cytotoxic Efficacy of Glutaric-Derived Bis-Quinazolinones

Executive Summary This guide evaluates the cytotoxic potential of glutaric-derived bis-quinazolinones , a specialized subclass of nitrogen-containing heterocycles. Unlike mono-quinazolinones, these compounds feature two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the cytotoxic potential of glutaric-derived bis-quinazolinones , a specialized subclass of nitrogen-containing heterocycles. Unlike mono-quinazolinones, these compounds feature two pharmacophores linked by a flexible propyl chain (


), derived from glutaric anhydride.

Key Findings:

  • Potency: Selected glutaric derivatives demonstrate superior cytotoxicity (

    
    ) against lung (A549) and breast (MCF-7) cancer cell lines compared to standard chemotherapeutics like Cisplatin.
    
  • Selectivity: The propyl linker provides optimal lipophilicity and flexibility, enhancing DNA bis-intercalation and EGFR kinase binding affinity relative to succinic (ethyl-linked) or adipic (butyl-linked) analogs.

  • Mechanism: Primary modes of action include EGFR inhibition and induction of apoptosis via ROS generation.

Chemical Architecture & Synthesis[1]

The structural core of these agents is the bis-quinazolin-4(3H)-one scaffold.[1] The use of glutaric acid (or anhydride) as the linker precursor is critical. It introduces a three-carbon spacer that allows the two quinazolinone heads to fold or span distinct binding pockets in target proteins (e.g., EGFR ATP-binding sites).

Synthesis Workflow

The synthesis typically follows a double-cyclization pathway. The reaction of anthranilic acid with glutaric anhydride yields a bis-benzoxazinone intermediate, which undergoes ring opening and re-closure upon treatment with aromatic amines.

Synthesis_Pathway Anthranilic Anthranilic Acid Benzoxazinone Bis-benzoxazinone (Intermediate) Anthranilic->Benzoxazinone Reflux/Ac2O Glutaric Glutaric Anhydride Glutaric->Benzoxazinone Product Bis-Quinazolinone (Glutaric-Derived) Benzoxazinone->Product Glacial AcOH Reflux 14h Amine Aromatic Amine (R-NH2) Amine->Product

Figure 1: Synthetic pathway for glutaric-derived bis-quinazolinones via the benzoxazinone intermediate.

Comparative Cytotoxicity Analysis

The following data compares a representative glutaric-derived bis-quinazolinone ("Compound 3e" - propyl-linked, electron-donating substitution) against standard clinical agents.

Experimental Context:

  • Assay: MTT Colorimetric Assay (72h exposure).

  • Units: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) ± Standard Deviation.[2] Lower values indicate higher potency.
Table 1: In Vitro Cytotoxicity Profile[4][5]
Compound ClassAgentLinker LengthA549 (Lung)MCF-7 (Breast)SKOV3 (Ovarian)
Glutaric Derivative Bis-Quinazolinone (3e) Propyl (3C) 2.51 ± 0.18 4.48 ± 0.94 58.83 ± 13.5
Succinic DerivativeBis-Quinazolinone (Analogue)Ethyl (2C)12.40 ± 1.2018.60 ± 2.10>100
Standard ControlCisplatinN/A15.37 ± 1.505.65 ± 2.3312.10 ± 1.80
Standard Control5-Fluorouracil (5-FU)N/A22.10 ± 3.4019.50 ± 4.1028.40 ± 3.20

Analysis:

  • Superiority over Cisplatin: The glutaric derivative (3e) is approximately 6-fold more potent than Cisplatin against A549 cells.

  • Linker Impact: The propyl linker (Glutaric) consistently outperforms the ethyl linker (Succinic). The 3-carbon chain likely allows for a "clamp-like" binding mode that is sterically restricted in shorter linkers.

  • Selectivity: While highly potent against lung and breast lines, the compound shows reduced toxicity against ovarian cells (SKOV3), suggesting a targeted mechanism rather than general cytotoxicity.

Mechanism of Action & SAR

The cytotoxicity of glutaric-derived quinazolinones is driven by their ability to act as dual-pharmacophores .

Structure-Activity Relationship (SAR)[6][7][8]
  • Linker (Glutaric Origin): The C3 propyl chain provides the optimal distance for bis-intercalation into DNA base pairs.

  • Positions 2 & 3: Substitution with electron-donating groups (e.g., -OCH3, -OH) on the phenyl ring at position 3 enhances lipophilicity and cellular uptake.

  • Position 4 (Carbonyl): Essential for hydrogen bonding with residues (e.g., Met793) in the EGFR kinase domain.

Mechanism_Action Compound Glutaric Bis-Quinazolinone Target1 EGFR Kinase Domain Compound->Target1 High Affinity Target2 Genomic DNA Compound->Target2 Minor Groove Binding Effect1 ATP Competition Target1->Effect1 Effect2 Bis-Intercalation Target2->Effect2 Pathway Signal Transduction Blockade (Ras/Raf) Effect1->Pathway Arrest Cell Cycle Arrest (G2/M Phase) Effect2->Arrest Apoptosis Apoptosis / Cell Death Pathway->Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanism of action involving EGFR inhibition and DNA intercalation.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for glutaric-derived quinazolinones.

A. Synthesis of Bis-Quinazolinones (Glutaric Linker)

Rationale: This one-pot two-step method minimizes purification losses.

  • Benzoxazinone Formation:

    • Mix Anthranilic acid (0.02 mol) and Glutaric anhydride (0.01 mol) in pyridine (30 mL).

    • Reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour into ice-cold HCl. Filter the solid Bis-benzoxazinone .

  • Quinazolinone Cyclization:

    • Suspend Bis-benzoxazinone (0.01 mol) and the target Aromatic Amine (0.02 mol) in Glacial Acetic Acid (25 mL).

    • Reflux for 10–14 hours.

    • Purification: Cool to RT. Pour into crushed ice. Filter precipitate. Recrystallize from Ethanol/DMF (9:1) to achieve >95% purity.

B. MTT Cytotoxicity Assay

Rationale: Mitochondrial reductase activity serves as a proxy for cell viability.

  • Seeding: Plate A549/MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve Glutaric-derived compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 – 100

      
      ) in culture media.
      
    • Control: Vehicle control (0.1% DMSO) and Positive Control (Cisplatin).

    • Incubate for 72 hours .

  • Development:

    • Add 20

      
       MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
      
    • Aspirate media. Solubilize formazan crystals with 150

      
       DMSO.
      
  • Readout: Measure Absorbance at 570 nm .

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Al-Omary, F. A., et al. (2020).[1] Synthesis and antitumor activities of novel bis-quinazolin-4(3H)-ones.[3][1][4][5] Journal of Chemistry.

  • Thinh, T. D., et al. (2020).[1] New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology.[6]

  • Hricovíniová, Z., et al. (2018). New series of quinazolinone derived Schiff's bases: synthesis, spectroscopic properties and evaluation of their antioxidant and cytotoxic activity.[2][7] Chemical Papers.

  • Kachwal, S., et al. (2022).[4] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms.[3][2][7][8][9] Current Topics in Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Carboxybutanoyl)amino]benzoic acid proper disposal procedures

Topic: 2-[(4-Carboxybutanoyl)amino]benzoic Acid: Proper Disposal Procedures Executive Summary & Chemical Profile Effective disposal of 2-[(4-Carboxybutanoyl)amino]benzoic acid (CAS: 6049-55-4), also known as N-(2-Carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(4-Carboxybutanoyl)amino]benzoic Acid: Proper Disposal Procedures

Executive Summary & Chemical Profile

Effective disposal of 2-[(4-Carboxybutanoyl)amino]benzoic acid (CAS: 6049-55-4), also known as N-(2-Carboxyphenyl)glutaramic acid, requires a strict adherence to organic acid protocols. As a dicarboxylic acid derivative containing an amide linkage, this compound presents specific pH-related hazards and potential reactivity with strong oxidizers.

The following guide moves beyond basic compliance, establishing a "Safety by Design" workflow that protects both the researcher and the environment.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Dicarboxylic Acid / AmideAcidic behavior; potential for hydrogen bonding.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive potential. Aqueous solutions may trigger RCRA D002 classification if pH ≤ 2.
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1] Requires particulate control during transfer.
Reactivity StableIncompatible with Strong Oxidizers & Strong Bases. Exothermic reaction risk with bases.

Pre-Disposal Segregation Strategy

The Golden Rule of Chemical Waste: Never mix waste streams based on convenience. Improper segregation is the leading cause of laboratory waste accidents. For this specific compound, adherence to the Acid-Organic Segregation Protocol is mandatory.

  • Do NOT mix with:

    • Strong Bases (NaOH, KOH): Rapid neutralization generates heat (exotherm) and can pressurize waste containers.

    • Oxidizers (Peroxides, Nitrates): The amide/organic backbone can act as a fuel source, creating a fire hazard.

    • Cyanides/Sulfides: Acidic waste can liberate toxic HCN or H2S gas if mixed with these salts.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing paper, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][3][4][5][6] 2-[(4-Carboxybutanoyl)amino]benzoic acid.

    • Hazard Checkbox: "Irritant" and "Corrosive" (if applicable to local classification).

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[1][3][4][5][6][7][8][9][10]

    • Note: If the solid is wet with solvent, it must be treated as flammable solid waste if the solvent flashpoint is <60°C.

Scenario B: Disposal of Liquid Waste (Aqueous or Solvent Solutions)

Applicable for: Mother liquors, reaction mixtures, or HPLC effluents.

  • pH Assessment: Measure the pH of the solution.[11]

    • If pH ≤ 2:[12] The waste is legally Corrosive (RCRA D002) .

    • If pH > 2:[12] It is Non-Regulated Organic Waste (unless mixed with other listed solvents).

  • Solvent Stream Separation:

    • Aqueous Stream: Collect in "Aqueous Acid Waste" carboys.

    • Organic Stream (e.g., Methanol/DMSO): Collect in "Organic Solvent Waste." The organic solvent takes precedence for classification (Ignitable D001).

  • No In-Situ Neutralization: Do not attempt to neutralize this acid in the waste container to "make it safe."

    • Reasoning: Neutralization precipitates salts that clog disposal incinerator nozzles and generates unmonitored heat. Leave neutralization to the professional waste facility.

Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2-[(4-Carboxybutanoyl)amino]benzoic acid.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Reaction Mix/HPLC Cont_Solid Container: Wide-Mouth HDPE Solid->Cont_Solid Label_Solid Label: 'Solid Organic Acid' (Irritant) Cont_Solid->Label_Solid Disposal_Solid Bin: Hazardous Solid Waste Label_Solid->Disposal_Solid SolventCheck Check Solvent Base Liquid->SolventCheck OrganicSolv Organic Solvent (e.g., MeOH, DMSO) SolventCheck->OrganicSolv >10% Organics AqueousSolv Aqueous Solution SolventCheck->AqueousSolv Mostly Water Disposal_Org Bin: Flammable/Organic Waste OrganicSolv->Disposal_Org pHCheck Check pH AqueousSolv->pHCheck Disposal_Aq Bin: Aqueous Acid Waste (Do Not Neutralize) pHCheck->Disposal_Aq All pH Levels

Figure 1: Decision matrix for the segregation and packaging of aminobenzoic acid derivative waste.

Regulatory Framework & Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While 2-[(4-Carboxybutanoyl)amino]benzoic acid is not explicitly "P-listed" or "U-listed," it falls under the following regulatory characteristics:

  • Characteristic Waste (D002):

    • If the waste is an aqueous solution with a pH ≤ 2 , it carries the EPA Waste Code D002 .[11]

  • Generator Knowledge:

    • As a researcher, you are required to apply "Generator Knowledge" to characterize the waste [1]. Since this is an organic acid, you must declare it as such on the manifest to prevent commingling with incompatible wastes (like cyanides) at the treatment facility.

  • Satellite Accumulation:

    • Waste must be stored at or near the point of generation. Containers must remain closed except when adding waste [2].

Emergency Response

  • Spill (Solid): Dampen with a compatible solvent (e.g., water or PEG) to prevent dust formation, then sweep into a container.

  • Spill (Liquid): Absorb with vermiculite or a commercial acid-neutralizing spill pad. Do not use paper towels for concentrated acids (fire risk).

  • Eye Contact: Flush immediately with water for 15 minutes.[7][8][9][10] The acidic nature poses a risk of corneal damage.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Waste Characterization. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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